2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid
2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid
2-amino-3-(3-hydroxy-4-oxo-1-pyridinyl)propanoic acid is an alpha-amino acid.
Mimosine is an antineoplastic alanine-substituted pyridine derivative isolated from Leucena glauca.
Mimosine is a natural product found in Leucaena leucocephala with data available.
3-Hydroxy-4-oxo-1(4H)-pyridinealanine. An antineoplastic alanine-substituted pyridine derivative isolated from Leucena glauca.
Mimosine is an antineoplastic alanine-substituted pyridine derivative isolated from Leucena glauca.
Mimosine is a natural product found in Leucaena leucocephala with data available.
3-Hydroxy-4-oxo-1(4H)-pyridinealanine. An antineoplastic alanine-substituted pyridine derivative isolated from Leucena glauca.
Brand Name:
Vulcanchem
CAS No.:
10182-82-8
VCID:
VC21211931
InChI:
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)
SMILES:
C1=CN(C=C(C1=O)O)CC(C(=O)O)N
Molecular Formula:
C8H10N2O4
Molecular Weight:
198.18 g/mol
2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid
CAS No.: 10182-82-8
Cat. No.: VC21211931
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-amino-3-(3-hydroxy-4-oxo-1-pyridinyl)propanoic acid is an alpha-amino acid. Mimosine is an antineoplastic alanine-substituted pyridine derivative isolated from Leucena glauca. Mimosine is a natural product found in Leucaena leucocephala with data available. 3-Hydroxy-4-oxo-1(4H)-pyridinealanine. An antineoplastic alanine-substituted pyridine derivative isolated from Leucena glauca. |
|---|---|
| CAS No. | 10182-82-8 |
| Molecular Formula | C8H10N2O4 |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | 2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14) |
| Standard InChI Key | WZNJWVWKTVETCG-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C(C1=O)O)CC(C(=O)O)N |
| Canonical SMILES | C1=CN(C=C(C1=O)O)CC(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator